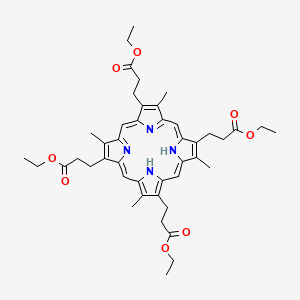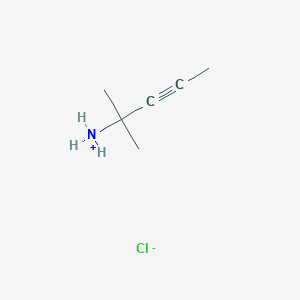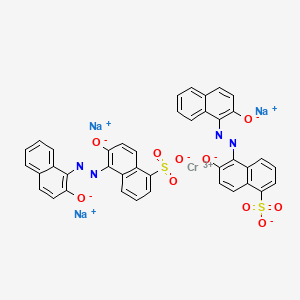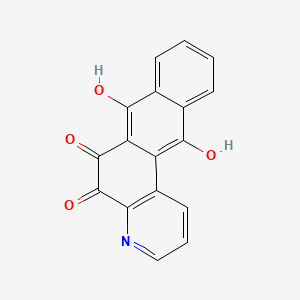
Tetraethyl 2,7,12,17-tetramethyl-21H,23H-porphine-3,8,13,18-tetrapropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coproporphyrin I tetraethyl ester from bovine porphyric feces: is a synthetic derivative of coproporphyrin I, a type of porphyrin. Porphyrins are organic compounds that play a crucial role in various biological processes, including the formation of heme, which is essential for oxygen transport in blood. This compound is particularly derived from bovine sources and is used extensively in scientific research due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of coproporphyrin I tetraethyl ester typically involves the esterification of coproporphyrin I. The process begins with the extraction of coproporphyrin I from bovine porphyric feces. The extracted compound is then subjected to esterification using ethanol and an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is monitored until the desired ester is formed .
Industrial Production Methods: Industrial production of coproporphyrin I tetraethyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to ensure the purity and yield of the product. The esterification reaction is optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Coproporphyrin I tetraethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can convert it back to its parent porphyrin form.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions
Major Products: The major products formed from these reactions include various porphyrin derivatives, which are useful in different scientific applications .
Wissenschaftliche Forschungsanwendungen
Coproporphyrin I tetraethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other porphyrin compounds.
Biology: It serves as a model compound for studying heme biosynthesis and metabolism.
Medicine: It is used in photodynamic therapy for treating certain types of cancer.
Industry: It is employed in the development of dyes and pigments due to its photochemical properties
Wirkmechanismus
The mechanism of action of coproporphyrin I tetraethyl ester involves its interaction with various biological molecules. It primarily targets enzymes involved in heme biosynthesis, such as uroporphyrinogen decarboxylase. By inhibiting these enzymes, it affects the production of heme and other related compounds. This mechanism is utilized in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that can kill cancer cells .
Vergleich Mit ähnlichen Verbindungen
Protoporphyrin IX: Another porphyrin derivative used in similar applications.
Uroporphyrin I: A precursor in the heme biosynthesis pathway.
Hematoporphyrin: Used in photodynamic therapy and as a diagnostic agent
Uniqueness: Coproporphyrin I tetraethyl ester is unique due to its specific ester groups, which enhance its solubility and reactivity. This makes it particularly useful in various chemical and biological applications, distinguishing it from other porphyrin derivatives .
Eigenschaften
Molekularformel |
C44H54N4O8 |
|---|---|
Molekulargewicht |
766.9 g/mol |
IUPAC-Name |
ethyl 3-[7,12,17-tris(3-ethoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C44H54N4O8/c1-9-53-41(49)17-13-29-25(5)33-22-38-31(15-19-43(51)55-11-3)27(7)35(47-38)24-40-32(16-20-44(52)56-12-4)28(8)36(48-40)23-39-30(14-18-42(50)54-10-2)26(6)34(46-39)21-37(29)45-33/h21-24,45-46H,9-20H2,1-8H3 |
InChI-Schlüssel |
STWWVBWEJXRNLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OCC)C)CCC(=O)OCC)C)CCC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)




![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)



![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)


